

# A Comparative Guide to the Thermodynamic Validation of Ti<sub>5</sub>Si<sub>3</sub> through CALPHAD Modeling

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## Compound of Interest

Compound Name: *Titanium silicide (Ti<sub>5</sub>Si<sub>3</sub>)*

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This guide provides an objective comparison of experimental thermodynamic data for the intermetallic compound **Titanium Silicide (Ti<sub>5</sub>Si<sub>3</sub>)** with values derived from CALPHAD (Calculation of Phase Diagrams) modeling. The validation of thermodynamic data is crucial for the computational design of novel materials, including those with applications in high-temperature structural components and biocompatible alloys. This document summarizes key quantitative data, details experimental methodologies, and visualizes the data validation workflow.

## Data Presentation: Thermodynamic Properties of Ti<sub>5</sub>Si<sub>3</sub>

The following tables present a compilation of experimental and CALPHAD-assessed thermodynamic data for Ti<sub>5</sub>Si<sub>3</sub>.

Table 1: Enthalpy of Formation ( $\Delta_fH^\circ$ ) of Ti<sub>5</sub>Si<sub>3</sub> at 298.15 K

Experimental Value (kJ/mol)	Experimental Method	CALPHAD Model	Calculated Value (kJ/mol)	Reference
-579.2	Adiabatic Calorimetry	Seifert et al. (1996)	-583.56	[1]
-571.5 (Gibbs Energy of Formation)	Adiabatic Calorimetry	Fiore et al. (2-sublattice)	-592.13	[2]

Table 2: Heat Capacity (Cp) of Ti5Si3 at 298.15 K

Experimental Value (J/mol·K)	Experimental Method	CALPHAD Model	Calculated Value (J/mol·K)	Reference
181 ± 3	Differential Scanning Calorimetry (DSC)	Not explicitly stated	Not explicitly stated	[3]
~175	Adiabatic Calorimetry	Not explicitly stated	Not explicitly stated	[4]

Table 3: Comparison of CALPHAD Model Parameters for Ti5Si3

CALPHAD Assessment	Sublattice Model	Gibbs Energy Expression (Simplified)	Key Features
Seifert, Lukas, and Petzow (1996)	$(\text{Ti}, \text{Si})_2(\text{Si}, \text{Ti})_3(\text{Ti})_3$	$G = \sum y_i' y_j'' y_k''' G^{\circ}_{i,j,k} + RT \sum \sum a_s y_s' \ln(y_s') + G^E$	Three-sublattice model to account for non-stoichiometry and crystallographic sites. <a href="#">[1]</a>
Fiore et al. (2-Sublattice Simplification)	$(\text{Ti}, \text{Si})_5(\text{Si}, \text{Ti})_3$	$G = \sum y_i' y_j'' G^{\circ}_{i,j} + RT \sum \sum a_s y_s' \ln(y_s') + G^E$	Simplified two-sublattice model for easier integration into higher-order systems. <a href="#">[2]</a>

## Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the critical evaluation of the data.

### Enthalpy of Formation Measurement (Adiabatic Calorimetry)

The standard enthalpy of formation of  $\text{Ti}_5\text{Si}_3$  has been determined using high-temperature adiabatic calorimetry.[\[4\]](#)

- **Sample Preparation:** High-purity titanium and silicon are arc-melted in an inert argon atmosphere to synthesize the  $\text{Ti}_5\text{Si}_3$  ingot. The resulting ingot is then crushed into a fine powder.
- **Calorimetric Measurement:** A known mass of the  $\text{Ti}_5\text{Si}_3$  powder is placed in a sample container within the adiabatic calorimeter. The heat capacity of the sample is measured over a range of temperatures (e.g., 4.5 K to 350 K) by introducing known amounts of electrical energy and measuring the corresponding temperature rise.[\[4\]](#)

- Data Analysis: The enthalpy increments are determined from the heat capacity measurements. By integrating the heat capacity data from 0 K to 298.15 K, the standard enthalpy at 298.15 K relative to 0 K is calculated. The enthalpy of formation is then derived by subtracting the enthalpies of the pure constituent elements in their standard states.

## Heat Capacity Measurement (Differential Scanning Calorimetry - DSC)

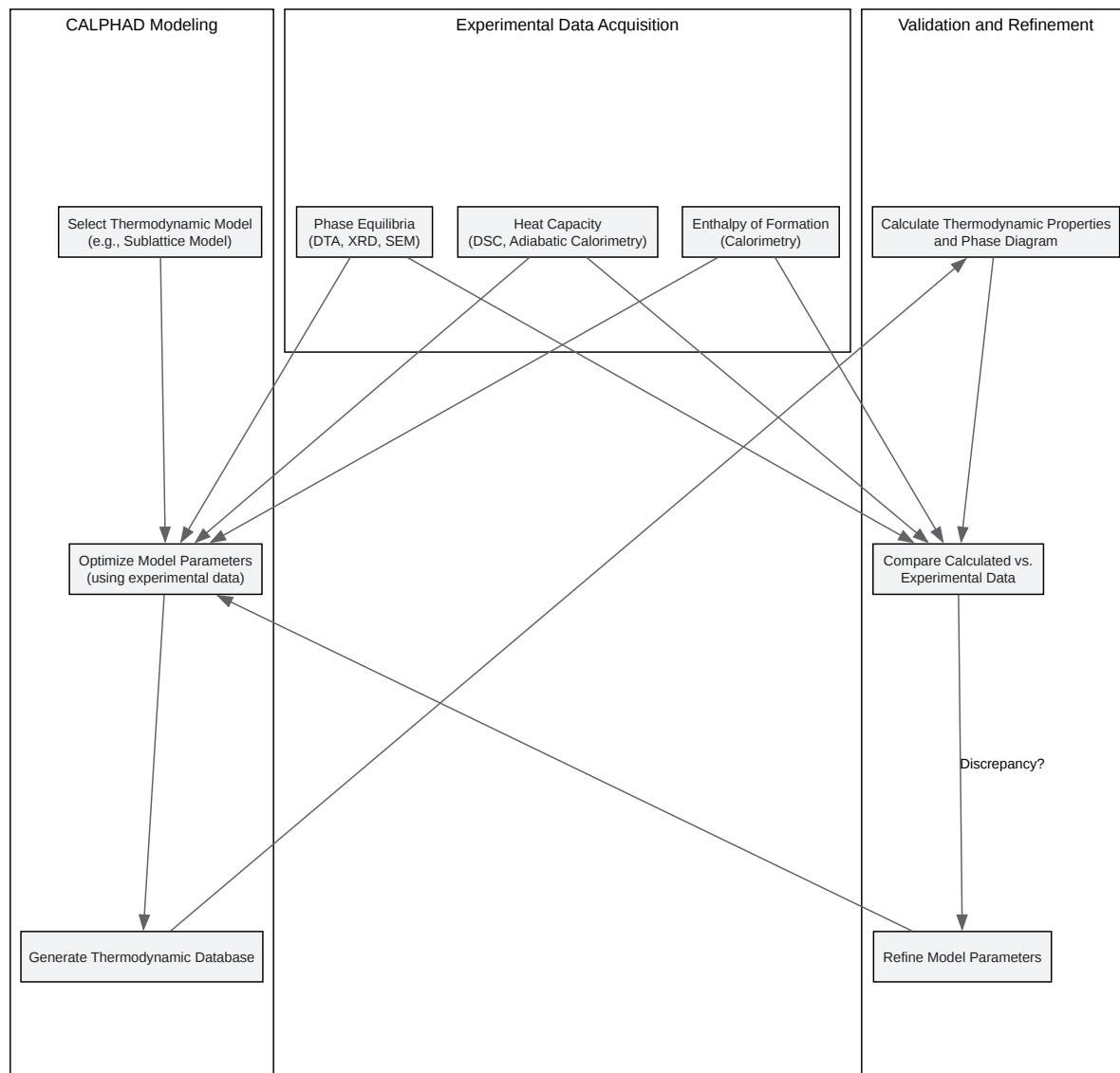
The heat capacity of Ti<sub>5</sub>Si<sub>3</sub> as a function of temperature is commonly measured using Differential Scanning Calorimetry (DSC).<sup>[3]</sup>

- Sample Preparation: A small, known mass of the powdered Ti<sub>5</sub>Si<sub>3</sub> sample is hermetically sealed in a DSC pan (e.g., aluminum). An empty, sealed pan is used as a reference.
- DSC Analysis: The sample and reference pans are placed in the DSC instrument. The temperature is ramped at a constant heating rate (e.g., 10 K/min) over the desired temperature range (e.g., 230 K to 600 K).<sup>[3]</sup> The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.
- Data Analysis: The heat capacity of the sample is calculated by comparing the heat flow to the sample with the heat flow of a known standard material (e.g., sapphire) under the same experimental conditions. This is typically done using the following equation:

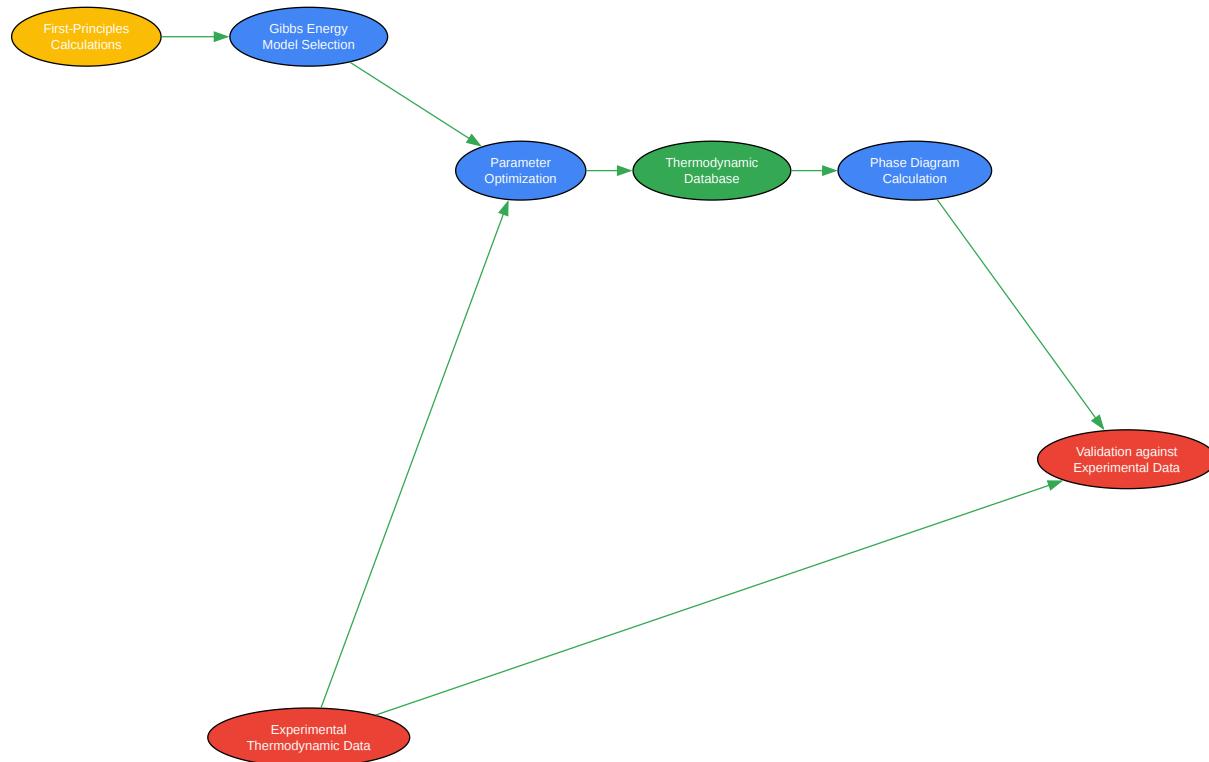
$$C_p, \text{sample} = (\text{DSC}_{\text{sample}} / \text{DSC}_{\text{standard}}) * (\text{mass}_{\text{standard}} / \text{mass}_{\text{sample}}) * C_p, \text{standard}$$

## Mandatory Visualization

The following diagrams illustrate the logical workflow of validating thermodynamic data using the CALPHAD approach and the signaling pathway for CALPHAD model development.

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Caption: CALPHAD data validation workflow.



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Caption: CALPHAD model development pathway.

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